![molecular formula C8H16O5 B14274127 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol CAS No. 136632-98-9](/img/structure/B14274127.png)
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol is an organic compound that features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. This compound is often used in organic synthesis and has various applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: It can participate in nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Scientific Research Applications
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during organic synthesis.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug design and refinement of x-ray crystal complexes.
Industry: Utilized in the preparation of various chemical intermediates and reagents.
Mechanism of Action
The mechanism of action of 2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol involves its ability to form stable cyclic acetals and ketals. These structures provide stability against nucleophiles and bases, making the compound useful as a protecting group in organic synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes but with a six-membered ring.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another compound with a dioxolane ring, used in various synthetic applications.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine: A related compound with an amine group.
Uniqueness
2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol is unique due to its specific structure, which allows it to act as an effective protecting group for carbonyl compounds. Its stability and reactivity make it valuable in various chemical and industrial processes.
Properties
CAS No. |
136632-98-9 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-ylmethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C8H16O5/c9-1-2-10-3-4-11-7-8-12-5-6-13-8/h8-9H,1-7H2 |
InChI Key |
BIWBRIOMMHSQTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


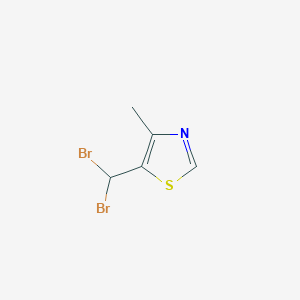
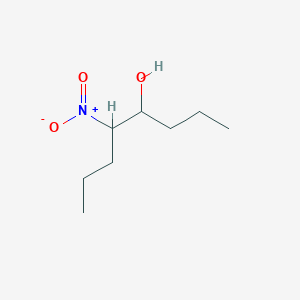

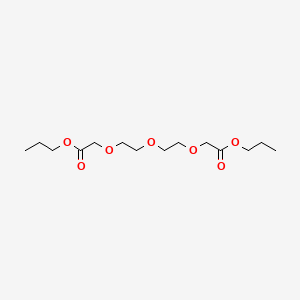
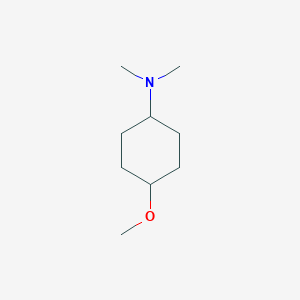
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
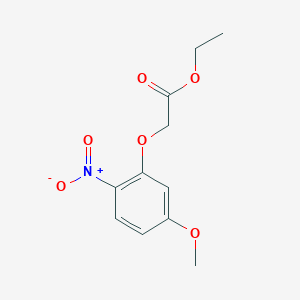
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

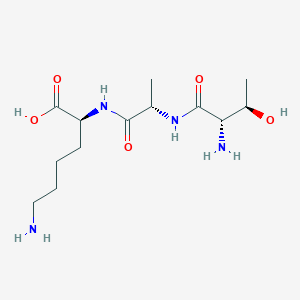
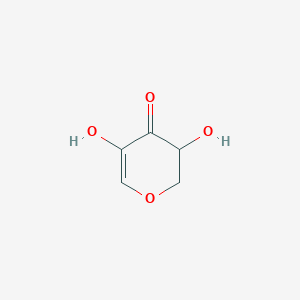
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)

